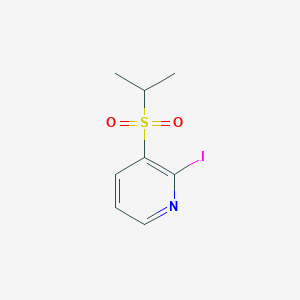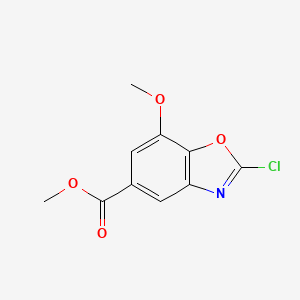
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 7-position, and a carboxylate ester group at the 5-position of the benzoxazole ring.
Méthodes De Préparation
The synthesis of methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method involves the use of 2-aminophenol as a precursor, which undergoes cyclization with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction conditions may vary depending on the desired product and the specific reagents used. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex benzoxazole derivatives with potential biological activities.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission . The compound’s antifungal and anticancer activities are attributed to its ability to interfere with cellular processes and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:
Methyl 2-chloro-1,3-benzoxazole-5-carboxylate: Lacks the methoxy group at the 7-position.
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate: Lacks the chlorine atom at the 2-position.
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate: Contains a chloromethyl group instead of a chlorine atom at the 2-position . The presence of different substituents on the benzoxazole ring can significantly influence the compound’s biological activities and chemical properties, making each derivative unique in its own right.
Propriétés
Formule moléculaire |
C10H8ClNO4 |
|---|---|
Poids moléculaire |
241.63 g/mol |
Nom IUPAC |
methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C10H8ClNO4/c1-14-7-4-5(9(13)15-2)3-6-8(7)16-10(11)12-6/h3-4H,1-2H3 |
Clé InChI |
ULFAAGQMQWPCSV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1OC(=N2)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B13895588.png)
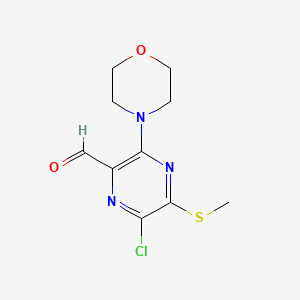

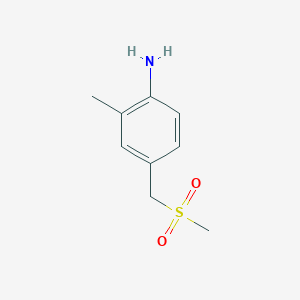
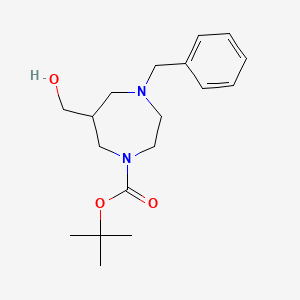

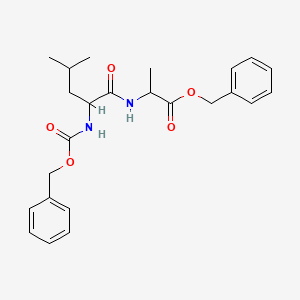
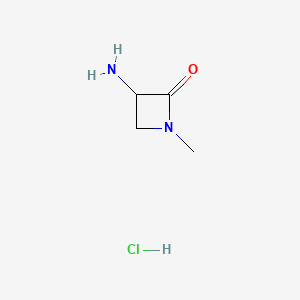

![tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)
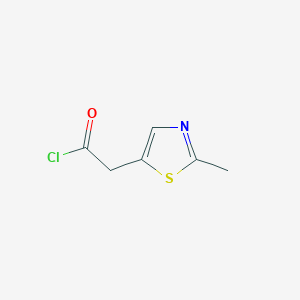
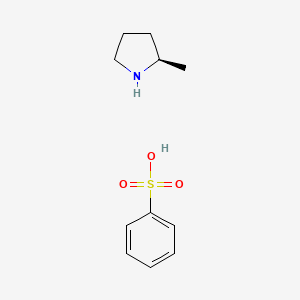
![benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate](/img/structure/B13895682.png)
